Home > Products > Screening Compounds P9446 > Beta-Amyloid (1-34)
Beta-Amyloid (1-34) -

Beta-Amyloid (1-34)

Catalog Number: EVT-247379
CAS Number:
Molecular Formula:
Molecular Weight: 3787.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (1-34) is a peptide fragment derived from the amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer's disease. This compound is a portion of the larger amyloid-beta peptide, specifically representing the first 34 amino acids of the full-length beta-amyloid peptide. The aggregation of beta-amyloid peptides is associated with neurodegenerative processes, making their study crucial in understanding Alzheimer's disease.

Source

Beta-Amyloid (1-34) is synthesized endogenously in the human body from the cleavage of amyloid precursor protein by secretases. It can also be produced synthetically for research purposes, allowing for detailed studies on its properties and effects.

Classification

Beta-Amyloid (1-34) is classified as a peptide, specifically a neurotoxic peptide implicated in neurodegenerative diseases. It belongs to the broader category of amyloid peptides, which are known for their propensity to form fibrillar aggregates.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (1-34) typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves several key steps:

  1. Amino Acid Coupling: Each amino acid is added one at a time using coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).
  2. Deprotection: Protecting groups on amino acids are removed using trifluoroacetic acid.
  3. Cleavage: After synthesis, the peptide is cleaved from the resin using strong bases like sodium hydroxide or acid solutions.
  4. Purification: The crude product undergoes purification via high-performance liquid chromatography (HPLC) to isolate Beta-Amyloid (1-34) from impurities and other by-products .

Technical Details

The synthesis may involve specific modifications to enhance yield and purity, such as using pseudoprolines to reduce aggregation during SPPS and employing double linker systems to improve solubility during purification . Characterization techniques like mass spectrometry and HPLC are essential for confirming the identity and purity of the synthesized peptide.

Molecular Structure Analysis

Structure

Beta-Amyloid (1-34) consists of 34 amino acids with a specific sequence that contributes to its structural properties. The molecular formula can be represented as C184H279N45O51C_{184}H_{279}N_{45}O_{51}.

Data

The molecular weight of Beta-Amyloid (1-34) is approximately 3,800 Da. Its structure includes regions that can adopt various conformations, including alpha-helices and beta-sheets, which are critical for its aggregation behavior.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (1-34) can undergo several chemical reactions that influence its aggregation properties:

  1. Oxidation: The presence of reactive oxygen species can lead to oxidative modifications of amino acids within the peptide.
  2. Aggregation: Under physiological conditions, Beta-Amyloid (1-34) tends to aggregate into oligomers and fibrils, which are characteristic features of amyloid pathology.
  3. Interaction with Metal Ions: The peptide can bind metal ions such as zinc and copper, affecting its stability and aggregation kinetics .

Technical Details

The kinetics of aggregation can be studied using thioflavin T assays, which measure fluorescence changes as aggregates form. Additionally, circular dichroism spectroscopy can provide insights into secondary structure changes during aggregation.

Mechanism of Action

Process

Beta-Amyloid (1-34) exerts its effects primarily through neurotoxicity associated with its aggregated forms. The mechanism involves:

  1. Formation of Oligomers: Soluble oligomers disrupt synaptic function and promote neuroinflammation.
  2. Fibril Formation: Fibrillar aggregates lead to neuronal cell death through mechanisms such as oxidative stress and excitotoxicity.

Data

Studies have shown that even low concentrations of oligomeric forms can impair synaptic plasticity and contribute to cognitive deficits observed in Alzheimer's disease models .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Sensitive to temperature and pH changes; stability can be enhanced through appropriate storage conditions.
  • Reactivity: Reacts with various biomolecules, influencing cellular pathways related to neurodegeneration.
Applications

Scientific Uses

Beta-Amyloid (1-34) is extensively used in scientific research related to Alzheimer's disease:

  • Modeling Disease Mechanisms: It serves as a model compound for studying amyloid aggregation processes.
  • Drug Development: Investigated for potential therapeutic interventions targeting amyloid pathology.
  • Biomarker Research: Used in studies assessing plasma levels as potential biomarkers for Alzheimer's disease diagnosis .
Biochemical Pathways of Beta-Amyloid (1-34) Generation

Proteolytic Processing of Amyloid Precursor Protein (APP) in Aβ34 Production

Beta-amyloid (Aβ) peptides derive from the sequential proteolytic cleavage of amyloid precursor protein (APP), a type I transmembrane glycoprotein. Aβ34 (DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLM) is generated not directly from APP, but via secondary cleavage of longer Aβ species (Aβ40/Aβ42). The canonical amyloidogenic pathway involves:

  • β-secretase (BACE1) cleavage: Liberates soluble APPβ (sAPPβ) and membrane-bound C99 (β-CTF) [2] [8].
  • γ-secretase cleavage: Processes C99 into Aβ peptides (Aβ38, Aβ40, Aβ42) through sequential trimming [4] [7].Aβ34 arises when BACE1 further cleaves Aβ40/Aβ42 between Leu34 and Met35—termed "amyloidolytic cleavage" [6] [10]. This positions Aβ34 as a degradation intermediate rather than a primary γ-secretase product.

Table 1: Key Aβ Isoforms and Their Properties

IsoformLengthPrimary Cleavage EnzymeNeurotoxicityAggregation Propensity
Aβ4242 residuesγ-SecretaseHighHigh
Aβ4040 residuesγ-SecretaseModerateModerate
Aβ3434 residuesBACE1 (from Aβ40/42)Low/Non-toxicNon-fibrillizing
Aβ3838 residuesγ-SecretaseLowLow

Role of BACE1 in Amyloidolytic Cleavage of Aβ40/42 to Aβ34

BACE1, beyond initiating amyloidogenesis, exhibits amyloidolytic activity by degrading Aβ40/42 into Aβ34. Key mechanisms include:

  • Enzyme-Substrate Ratio: Elevated BACE1 levels (e.g., in Alzheimer’s disease brains) correlate with increased Aβ34. AD patients show ~2.1-fold higher BACE1 and ~1.8-fold higher Aβ34 versus controls [6].
  • Genetic Evidence: BACE1⁺/⁻ heterozygous mice show 50% reduced Aβ34 (vs. wild-type), while Aβ40/Aβ42 remain unchanged. BACE1⁻/⁻ mice exhibit near-complete Aβ34 loss [6] [10].
  • Pharmacological Inhibition: BACE1 inhibitor MK-8931 in rats dose-dependently reduces cerebral Aβ34 (significant at 1 mg/kg), while Aβ40/Aβ42 decrease only at higher doses (20 mg/kg) [10]. This confirms BACE1’s amyloidolytic activity is more sensitive to enzyme modulation than its amyloidogenic function.

Table 2: Impact of BACE1 Modulation on Aβ Species

Experimental ModelChange in BACE1Aβ34 LevelAβ40/Aβ42 LevelKey Observation
Human AD Brain↑ ~2.1-fold↑ ~1.8-fold↑ 23–44-foldReflects compensatory clearance mechanism
BACE1⁺/⁻ Mice (vs. Wild-type)↓ 50%↓ 50%UnchangedAmyloidolytic activity requires full BACE1 expression
Rats + MK-8931 (1 mg/kg)Activity inhibited↓ SignificantUnchangedAβ34 reduction at sub-effective amyloidogenic doses

Substrate Specificity and Enzymatic Kinetics of β-Secretase for Aβ34 Generation

BACE1 cleaves Aβ40/42 at Leu34↓Met35 with distinct kinetics:

  • Sequence Specificity: BACE1 recognizes KM↓DA (Aβ33–36) in Aβ40/42. Mutating Met35 to alanine reduces cleavage efficiency by >80% [2] [6].
  • pH Dependence: Optimal activity occurs at pH 4.0–4.5 (endosomal/lysosomal environment). Neutral pH minimizes cleavage [2] [8].
  • Kinetic Constants: BACE1 processes Aβ42 (K~m~ = 18 μM, k~cat~ = 0.12 min⁻¹) faster than Aβ40 (K~m~ = 32 μM, k~cat~ = 0.08 min⁻¹) [6]. This aligns with Aβ42’s higher aggregation propensity and clearance demand.
  • Structural Requirement: The APP substrate’s transmembrane domain constrains γ-secretase processivity, generating Aβ40/42 as obligatory precursors for Aβ34 [7] [8].

Figure: Molecular Model of BACE1-Aβ42 Interaction

BACE1 Active Site  |  Aβ42: ...KGAIIGL*↓*MVGGVVIA...  (32-36)  

Cleavage occurs at Leu34 (L)↓Met35 (M). Residues I31, I32, and G33 stabilize substrate docking.

γ-Secretase-Dependent Precursor Generation for BACE1-Mediated Aβ34 Formation

γ-Secretase generates the Aβ40/Aβ42 substrates essential for Aβ34 production:

  • Processive Proteolysis: γ-Secretase trims C99 via "stepwise cleavage" (e.g., Aβ49→Aβ46→Aβ43→Aβ40). Aβ42 arises from incomplete processivity [4] [7].
  • Presenilin (PS) Isoform Specificity:
  • PS1-γ-Secretase: Preferentially cleaves surface APP, generating Aβ40.
  • PS2-γ-Secretase: Localizes to endo-lysosomes, producing longer Aβ42 [6] [10].PS2 knockdown reduces Aβ42 (and consequently Aβ34) by >60%, while PS1 knockdown decreases Aβ40 but not Aβ34 [6]. This implicates Aβ42 as the primary Aβ34 precursor.
  • Subcellular Compartmentalization: BACE1 and PS2-γ-secretase co-localize in endosomes, facilitating coupled Aβ42 generation and degradation to Aβ34 [6] [10].

Table 3: γ-Secretase-Dependent Aβ Species and Their Fate in Aβ34 Generation

Aβ PrecursorPrimary γ-SecretaseLocalizationSusceptibility to BACE1 CleavageRelative Contribution to Aβ34
Aβ42PS2-dominatedLate endosomesHigh (k~cat~ = 0.12 min⁻¹)~75%
Aβ40PS1-dominatedPlasma membraneModerate (k~cat~ = 0.08 min⁻¹)~25%
Aβ38PS1/PS2Golgi/trans-GolgiNegligibleNone

Properties

Product Name

Beta-Amyloid (1-34)

Molecular Weight

3787.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.